Carbonic Anhydrase II Affinity: Cross-Study Comparison vs. Acetazolamide
2-Amino-1,3-benzothiazole-6-sulfonamide demonstrates a measured equilibrium dissociation constant (Kd) of 383 nM for human Carbonic Anhydrase II (hCA II) using surface plasmon resonance (SPR) [1]. This affinity is a distinct starting point for SAR studies. For comparison, the reference drug acetazolamide (AAZ) exhibits a Ki of 12.1 nM for hCA II under comparable stopped-flow assay conditions [2]. While less potent than the clinical reference, the benzothiazole scaffold offers a different chemotype that can be optimized for isoform selectivity or improved pharmacokinetic properties not achievable with the acetazolamide scaffold [3].
| Evidence Dimension | hCA II Binding Affinity |
|---|---|
| Target Compound Data | Kd = 383 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 12.1 nM |
| Quantified Difference | Target compound affinity is ~32-fold weaker than comparator under differing assay conditions (Kd vs. Ki). |
| Conditions | Target: SPR biosensor assay (Biacore T100, pH 7.4, 2°C) [1]; Comparator: Stopped-flow technique (Ki determination) [2]. |
Why This Matters
This quantitative baseline affinity confirms the compound's activity as a CA II ligand, providing a validated chemical starting point for medicinal chemistry optimization programs targeting carbonic anhydrase-related pathologies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM36008 (2-amino-1,3-benzothiazole-6-sulfonamide) and hCA II. Kd: 383nM. View Source
- [2] PMC12348783. (n.d.). Table 5: Inhibition of Human Carbonic Anhydrase Isoforms (Ki [nM]). Acetazolamide (AAZ) hCA II Ki = 12.1 nM. View Source
- [3] Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. View Source
